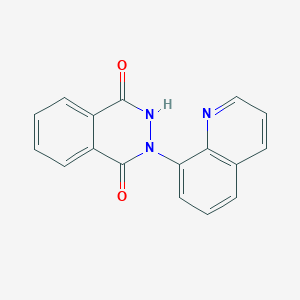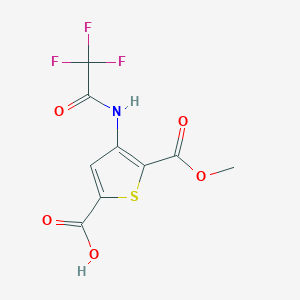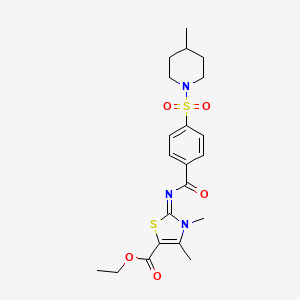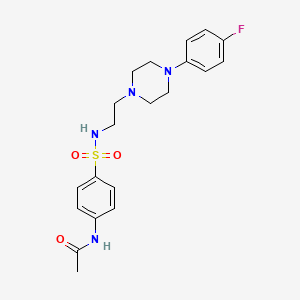
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex molecule featuring several functional groups and structural motifs, including azepan (a seven-membered saturated heterocycle), pyrrol (a five-membered aromatic heterocycle), and oxalamide (a functional group containing two amide groups attached to the same carbon atom, derived from oxalic acid). It belongs to a class of compounds that have been studied for various synthetic and medicinal chemistry applications.
Synthesis Analysis
The synthesis of related compounds often involves constructing the azepine ring through strategies such as 7-endo-trig cyclization of aryl radicals derived from gamma-methylene lactam or cyclodehydration of aldehydes. Methods like the Heck reaction and intramolecular acylation, which typically form six-membered nitrogenated rings, have also been explored (de la Fuente & Domínguez, 2007).
Molecular Structure Analysis
The molecular structure is characterized by hydrogen-bonded supramolecular networks, as demonstrated in closely related compounds. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms extended networks through intermolecular N-H...N and C-H...O hydrogen bonds (Lee, 2010).
Chemical Reactions and Properties
Compounds within this family can undergo various chemical reactions, including novel acid-catalyzed rearrangements of substituted oxiranes to synthesize di- and mono-oxalamides, showcasing the chemical versatility and reactivity of the oxalamide moiety (Mamedov et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. For example, compounds with similar structures have been studied for their crystalline forms and hydrogen-bonding patterns, which significantly influence their physical properties (Balderson et al., 2007).
Aplicaciones Científicas De Investigación
Pharmacological Activity Studies
Research on related compounds to N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide has explored their pharmacological activities. For instance, Cignarella et al. (1979) investigated N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, finding it less active as an adrenolytic and vasodilator compared to its isomer (Cignarella, Loriga, & Paglietti, 1979). Similarly, a study by Mai et al. (2004) on 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides showed the effect of pyrrole-C2 and/or -C4 substitutions on biological activity (Mai et al., 2004).
Chemical Synthesis and Structural Analysis
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the utility of these compounds in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Additionally, Chen et al. (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions (Chen et al., 2023).
Potential as Chemosensors and Ligands
The compound's structural components, like the pyrrole and azepine rings, are of interest in developing chemosensors and ligands. Aysha et al. (2021) synthesized a new colorimetric chemosensor using pyrrolinone ester and azo-pyrazole moieties, demonstrating the compound's utility in detecting metal cations (Aysha et al., 2021).
Applications in Catalysis and Material Science
Compounds with similar structural elements have been used in catalysis and material science. Kermagoret and Braunstein (2008) explored nickel complexes with ligands containing pyridine and phosphine, showing their application in ethylene oligomerization (Kermagoret & Braunstein, 2008).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-26-12-8-9-19(26)20(27-13-6-4-5-7-14-27)16-24-22(28)23(29)25-18-15-17(30-2)10-11-21(18)31-3/h8-12,15,20H,4-7,13-14,16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCKKWDGYJXISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)

![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)


![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)


